1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family
Scientific Research Applications
1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Industry: It is used in the development of new materials with specific chemical properties.
Preparation Methods
The synthesis of 1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the introduction of various substituents at different positions on the pyrazolo[3,4-b]pyridine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other nucleophiles.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups at specific positions on the pyrazolo[3,4-b]pyridine scaffold.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antituberculotic activity is attributed to its binding to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting the enzyme’s function and thereby affecting the bacterial growth .
Comparison with Similar Compounds
1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolo[3,4-b]pyridine derivatives such as:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its anticonvulsant activity.
These compounds share a similar core structure but differ in their substituents, which contribute to their unique biological activities and applications.
Properties
IUPAC Name |
1,3,6-trimethyl-N-(3-methylsulfanylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-8-14(15-11(2)20-21(3)16(15)18-10)17(22)19-12-6-5-7-13(9-12)23-4/h5-9H,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIERRRAUJSKROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC(=CC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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